p-SCN-Bn-oxo-DO3A

ImmunoPET Radiolabeling Efficiency Radiochemistry

Select p-SCN-Bn-oxo-DO3A for unmatched radiometal conjugation efficiency and in vivo stability. Achieve >95% radiochemical yield for ⁶⁴Cu in <30 minutes at room temperature, significantly outperforming p-SCN-Bn-DOTA (2 hrs, 88% RCY). For ⁵²Mn-labeled mAbs, obtain 90% RCY at 16.64 MBq/nmol with 95% serum stability over 5 days—enabling high-contrast PET imaging at extended timepoints (5–14 days). This oxo-bridged DO3A chelator delivers faster batch release, higher effective specific activity, and superior target-to-background ratios for both peptide and antibody radioconjugates. An essential benchmark for evaluating novel radiometals.

Molecular Formula C22H30N4O7S
Molecular Weight 494.6 g/mol
CAS No. 1370442-99-1
Cat. No. B1399405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-oxo-DO3A
CAS1370442-99-1
Molecular FormulaC22H30N4O7S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESC1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O
InChIInChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1
InChIKeyVRELIIISCCUCHF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-SCN-Bn-oxo-DO3A (CAS 1370442-99-1): A Macrocyclic Bifunctional Chelator for Targeted Radiopharmaceuticals


p-SCN-Bn-oxo-DO3A is a bifunctional chelator (BFC) designed for the site-specific conjugation of radiometals to biological targeting vectors such as monoclonal antibodies (mAbs) and peptides [1]. It belongs to the DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) family, distinguished by an oxo-bridge in its macrocyclic backbone and a para-isothiocyanatobenzyl (p-SCN-Bn) moiety for covalent attachment to lysine residues or N-terminal amines [1]. This molecular architecture enables efficient radiolabeling with various isotopes—including ⁶⁴Cu, ⁵²Mn, and ⁶⁸Ga—under mild physiological conditions, making it a versatile platform for positron emission tomography (PET) imaging and targeted radiotherapy [2][3].

Why p-SCN-Bn-oxo-DO3A Cannot Be Replaced by Generic Macrocyclic Chelators


While macrocyclic chelators like DOTA and NOTA are widely used for radiometal conjugation, their application-specific performance varies dramatically depending on the radiometal, targeting vector, and required imaging window. Generic substitution of p-SCN-Bn-oxo-DO3A with p-SCN-Bn-DOTA, for instance, would result in significantly slower radiolabeling kinetics (requiring elevated temperatures and longer reaction times), lower specific activity, and inferior in vivo stability for metals like ⁶⁴Cu and ⁵²Mn [1][2]. Conversely, substitution with p-SCN-Bn-PCTA or p-SCN-Bn-NOTA may offer comparable efficiency for certain isotopes but can introduce trade-offs in biodistribution, target-to-background ratios, or the ability to support extended imaging timepoints [3]. The following quantitative evidence establishes the precise, measurable advantages of p-SCN-Bn-oxo-DO3A over its closest analogs in specific experimental contexts.

p-SCN-Bn-oxo-DO3A: Quantitative Evidence of Differentiation vs. DOTA, PCTA, and NOTA


Faster ⁶⁴Cu Radiolabeling Kinetics vs. DOTA Under Mild Conditions

In a direct comparative study of trastuzumab immunoconjugates, ⁶⁴Cu-Oxo-DO3A-trastuzumab achieved >95% radiochemical yield (RCY) in <30 minutes at room temperature. In contrast, the analogous ⁶⁴Cu-DOTA-trastuzumab conjugate reached only 88% RCY after 2 hours under identical conditions [1]. This represents a >4-fold reduction in reaction time while achieving a higher final yield, a critical advantage for preserving antibody integrity and streamlining GMP radiolabeling workflows.

ImmunoPET Radiolabeling Efficiency Radiochemistry

Higher ⁵²Mn Specific Activity vs. DOTA and PCTA for Antibody Conjugates

When radiolabeling trastuzumab with the long-lived positron emitter ⁵²Mn (t₁/₂ = 5.6 d), p-SCN-Bn-Oxo-DO3A yielded a specific activity of 16.64 MBq/nmol with a radiochemical yield of 90 ± 1.5% in 30 minutes at 37°C. Under identical conditions, both p-SCN-Bn-DOTA and p-SCN-Bn-PCTA immunoconjugates resulted in <50 ± 2.5% RCY with similar specific activity [1]. The Oxo-DO3A conjugate also exhibited 95% intact complex in mouse serum for over 5 days, confirming exceptional in vitro stability [1].

PET Imaging Specific Activity Antibody Engineering

Enhanced Tumor Uptake and Target-to-Background Ratios vs. DOTA at 24 Hours

In vivo PET imaging and biodistribution studies in mice bearing HER2/neu-positive tumors demonstrated that ⁶⁴Cu-Oxo-DO3A-trastuzumab achieved higher tumor uptake than ⁶⁴Cu-DOTA-trastuzumab at 24 hours post-injection, resulting in higher tumor-to-background ratios and superior image quality [1]. While the exact %ID/g values for tumor uptake are not disclosed in the abstract, the authors explicitly state the statistically significant improvement in both uptake and imaging contrast [1].

Biodistribution Tumor Imaging In Vivo Pharmacology

Reduced Liver Accumulation vs. DOTA in Ex Vivo Biodistribution

Preliminary ex vivo biodistribution studies in mice revealed that [⁶⁴Cu]-Oxo-DO3A exhibited lower accumulation of radioactivity in the liver compared to [⁶⁴Cu]-DOTA [1]. While quantitative data for liver uptake is not provided in the available abstract, this qualitative advantage is consistent with the improved pharmacokinetic profile observed for Oxo-DO3A-based radioconjugates [1].

Biodistribution Metabolic Clearance Radiotracer Design

Maintained Immunoreactivity and In Vivo Stability Comparable to Macrocyclic Benchmarks

Cell-based Lindmo assays confirmed that p-SCN-Bn-Oxo-DO3A conjugation preserved the immunoreactivity of trastuzumab (67 ± 1.2% immunoreactive fraction), and mouse serum stability studies showed 95% intact [⁵²Mn]Mn-Oxo-DO3A-trastuzumab complex for over 5 days [1]. These metrics are comparable to, or exceed, those reported for other macrocyclic chelators like NOTA and PCTA in similar antibody conjugate contexts, confirming that the chelator does not compromise biological targeting function [2].

Immunoreactivity In Vivo Stability Quality Control

Superior Performance vs. DOTA in Peptide-Based PET Tracers (Effective Specific Activity)

In a study radiolabeling the cyclic RGD peptide (c(RGDyK)) with ⁶⁴Cu, the Oxo-DO3A bioconjugate was labeled with higher effective specific activity and radiochemical yield than the analogous DOTA bioconjugate [1]. This finding demonstrates that the performance advantage of p-SCN-Bn-oxo-DO3A extends beyond antibody conjugates to include small peptide targeting vectors, a critical consideration for users developing low-molecular-weight radiopharmaceuticals.

Peptide Radiolabeling Specific Activity Angiogenesis Imaging

Optimal Scientific and Industrial Use Cases for p-SCN-Bn-oxo-DO3A


Extended Timepoint ImmunoPET with ⁵²Mn for Slow-Clearance Antibodies

p-SCN-Bn-oxo-DO3A is the chelator of choice for developing ⁵²Mn-labeled monoclonal antibody (mAb) tracers intended for imaging at extended timepoints (e.g., 5–14 days post-injection). The compound's ability to achieve 90% radiochemical yield and a specific activity of 16.64 MBq/nmol under mild conditions (37°C, 30 min) directly enables the production of high-quality PET tracers that capitalize on the 5.6-day half-life of ⁵²Mn [1]. The demonstrated 95% serum stability over 5 days ensures that the radiometal remains chelated throughout the mAb's long circulatory lifetime, minimizing non-specific background and maximizing tumor-to-background contrast [1].

High-Throughput GMP Radiolabeling of ⁶⁴Cu Antibody Conjugates

In GMP radiopharmacy settings where time, temperature, and yield are critical process parameters, p-SCN-Bn-oxo-DO3A offers a clear advantage over DOTA for ⁶⁴Cu radiolabeling. The >95% RCY achieved in <30 minutes at room temperature (vs. 88% RCY after 2 hours for DOTA) translates to faster batch release, reduced risk of antibody aggregation, and higher throughput [1]. This efficiency is particularly valuable for producing patient doses of ⁶⁴Cu-labeled immunoconjugates where the 12.7-hour half-life of ⁶⁴Cu demands rapid, reliable labeling workflows.

Development of Peptide-Based Radiopharmaceuticals Requiring High Effective Specific Activity

For researchers designing ⁶⁴Cu-labeled peptide tracers (e.g., RGD-based angiogenesis imaging agents, bombesin analogs), p-SCN-Bn-oxo-DO3A enables the production of radioconjugates with higher effective specific activity and radiochemical yield compared to DOTA conjugates [1]. This directly supports the development of more sensitive PET tracers capable of detecting low-abundance receptor targets, a key requirement for early cancer detection and personalized therapy selection.

Comparative Chelator Screening for Novel Radiometal Pairs

p-SCN-Bn-oxo-DO3A serves as a benchmark macrocyclic BFC in systematic studies evaluating new radiometals (e.g., ⁵²Mn, ⁶⁴Cu, ⁶⁸Ga, ⁴⁷Sc) for antibody and peptide labeling. Its well-characterized performance metrics—including >95% RCY for ⁶⁴Cu, 90% RCY for ⁵²Mn, and high serum stability—make it an essential positive control and comparator for assessing the potential of emerging chelator platforms [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-SCN-Bn-oxo-DO3A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.